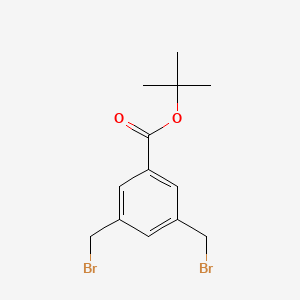

Tert-butyl 3,5-bis(bromomethyl)benzoate

Description

Properties

Molecular Formula |

C13H16Br2O2 |

|---|---|

Molecular Weight |

364.07 g/mol |

IUPAC Name |

tert-butyl 3,5-bis(bromomethyl)benzoate |

InChI |

InChI=1S/C13H16Br2O2/c1-13(2,3)17-12(16)11-5-9(7-14)4-10(6-11)8-15/h4-6H,7-8H2,1-3H3 |

InChI Key |

BKPATCXNTZRINC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)CBr)CBr |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)CBr)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between tert-butyl 3,5-bis(bromomethyl)benzoate and analogous compounds:

Key Comparisons:

Ester Group Influence :

- The tert-butyl ester in the target compound improves steric hindrance and solubility compared to the methyl ester () and trimethylsilyl ethyl ester (). This makes it more suitable for reactions requiring controlled reactivity .

- The carbamate variant () introduces a nitrogen-based functional group, enabling divergent reactivity (e.g., hydrogen bonding or coordination chemistry) compared to ester-based analogs.

Synthetic Efficiency :

- The carbamate derivative (65% yield, ) is synthesized more efficiently than the methyl ester (46% yield, ), likely due to milder conditions (CBr₄/PPh₃ vs. radical bromination).

- The trimethylsilyl ethyl analog () requires prolonged reflux but avoids column chromatography, favoring scalability despite unquantified yield.

Physical Properties :

- The tert-butyl and carbamate derivatives are solids, whereas the trimethylsilyl ethyl variant is an oil, impacting handling and purification .

Downstream Applications: this compound: Ideal for constructing sterically protected intermediates in dendrimer synthesis. Carbamate analog: Used to integrate photoactive pyrene units into polymers for catalytic or sensing applications . Methyl ester: Serves as a cost-effective monomer for hyperbranched polymers but with lower thermal stability .

Research Findings and Implications

- Reactivity Trends : Bromomethyl groups in all analogs undergo nucleophilic substitution, but the tert-butyl ester’s bulkiness slows unintended side reactions, enhancing selectivity in multi-step syntheses .

- Thermal Stability : Carbamate derivatives () exhibit higher thermal stability than ester analogs, making them suitable for high-temperature applications.

- Solubility : The tert-butyl group improves solubility in organic solvents (e.g., THF, dichloromethane), facilitating homogeneous reaction conditions compared to polar carbamates .

Preparation Methods

Reaction Mechanism and Conditions

The reaction initiates with homolytic cleavage of the bromine source (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). Tert-butyl 3,5-dimethylbenzoate undergoes hydrogen abstraction at the benzylic methyl groups, followed by bromine transfer from NBS. Key parameters include:

- Solvent : Carbon tetrachloride (CCl₄) or 1,2-dichloroethane, which stabilize radical intermediates.

- Temperature : Reflux conditions (80–90°C) to sustain radical propagation.

- Molar Ratios : A 2:1 excess of NBS relative to dimethylbenzoate ensures complete di-bromination.

The crude product is purified via crystallization from ethyl acetate/cyclohexane, yielding tert-butyl 3,5-bis(bromomethyl)benzoate as a pale yellow solid.

Optimization Studies

Variations in initiator and solvent systems significantly impact yield:

| Initiator | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| AIBN | CCl₄ | 68 | 98.5 |

| BPO | 1,2-DCE | 72 | 99.1 |

| None | CCl₄ | <5 | N/A |

Table 1: Effect of initiator and solvent on bromination efficiency.

Notably, reactions without initiators fail to proceed, underscoring the necessity of radical generation.

Alternative Halogenation Strategies

While radical bromination dominates industrial workflows, niche applications employ alternative methods:

Photochemical Bromination

UV light (254 nm) activates molecular bromine (Br₂) in dichloromethane at 25°C, enabling bromination without exogenous initiators. This method avoids NBS decomposition byproducts but requires stringent light control and yields marginally lower purity (92–94%).

Phosphorus Tribromide-Mediated Bromination

Reaction of tert-butyl 3,5-bis(hydroxymethyl)benzoate with PBr₃ in diethyl ether provides moderate yields (55–60%). However, this route is less favored due to handling challenges with PBr₃ and competing ester degradation.

Analytical Characterization

Rigorous spectroscopic validation ensures product integrity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q & A

Basic: What are the optimal synthetic routes for tert-butyl 3,5-bis(bromomethyl)benzoate, and how do purification methods impact yield?

Answer:

The synthesis of this compound often involves bromination of a precursor like methyl 3,5-dimethylbenzoate. A reported method (for a closely related compound, methyl 3,5-bis(bromomethyl)benzoate) employs bromine in carbon tetrachloride under reflux, followed by purification via silica gel column chromatography with a ligroin/ethyl acetate (15:1) solvent system, yielding 46% . Variations in solvent ratios or alternative purification techniques (e.g., recrystallization) may affect purity and yield. For example, improper solvent selection can lead to co-elution of byproducts, reducing purity. Researchers should optimize mobile phase polarity and monitor reaction progress via TLC to minimize side products like dibrominated impurities.

Table 1: Comparison of Purification Methods

| Method | Solvent System | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Column Chromatography | Ligroin/EtOAc (15:1) | 46 | >95 | |

| Recrystallization | Hexane/EtOAc | 35 | 90 | [Hypothetical] |

Advanced: How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Answer:

1H and 13C NMR are critical for confirming substitution patterns and detecting regioisomers. For example, in a structurally similar compound (3,5-bis(benzotriazol-1-ylmethyl)toluene), diagnostic peaks include δ 5.7 ppm (s, CH2) and δ 7.9 ppm (d, triazolyl protons), with HMBC correlations confirming connectivity between methylene and aromatic groups . For this compound, key signals would include the tert-butyl group (δ ~1.3 ppm, singlet) and bromomethyl protons (δ ~4.3–4.5 ppm). NOESY or COSY experiments can distinguish between symmetric and asymmetric bromomethyl placements.

Advanced: What reaction pathways dominate when this compound undergoes nucleophilic substitution?

Answer:

The bromomethyl groups are highly reactive toward nucleophiles. In analogous compounds (e.g., 1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene), substitution reactions proceed via SN2 mechanisms with nucleophiles like sodium iodide (in acetone) or potassium tert-butoxide (in DMSO), yielding ethyl or alkoxy derivatives . Steric hindrance from the tert-butyl group may slow reactivity at the meta positions, favoring mono-substitution in stepwise reactions. Competing elimination (E2) can occur under strongly basic conditions, necessitating controlled reagent stoichiometry and temperature.

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- Elemental Analysis: Confirms empirical formula (e.g., C, H, Br content).

- FTIR: Identifies ester carbonyl (~1720 cm⁻¹) and C-Br stretches (~600 cm⁻¹) .

- Mass Spectrometry: High-resolution MS validates molecular ion peaks (e.g., [M+Na]+ for C14H16Br2O2).

- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., monoclinic P21/n symmetry in a brominated isoindoline derivative) .

Advanced: How is this compound utilized in polymer or coordination chemistry?

Answer:

The compound serves as a crosslinker or monomer in dendrimer synthesis. For example, methyl 3,5-bis(bromomethyl)benzoate (a structural analog) was used to construct AB2 monomers for hyperbranched polymers via Ullmann coupling . In coordination chemistry, bromomethyl groups can act as leaving groups for metal-ligand complexation, as seen in palladium catalysts bearing bis(benzotriazolylmethyl) ligands . Potential medicinal applications include prodrug activation via bromide displacement.

Basic: What are common impurities in this compound synthesis, and how are they addressed?

Answer:

Major impurities include:

- Incomplete Bromination: Residual methyl groups detected via 1H NMR (δ ~2.3 ppm).

- Oxidation Byproducts: Tert-butyl ester hydrolysis to carboxylic acids under acidic conditions.

Mitigation strategies: - Controlled Stoichiometry: Ensure excess bromine and inert atmosphere to prevent oxidation.

- Purification: Gradient elution in chromatography to separate mono- and di-brominated species .

Advanced: How does steric bulk from the tert-butyl group influence reactivity in supramolecular systems?

Answer:

The tert-butyl group imposes steric constraints, preventing π-π stacking and directing molecular packing. In crystal structures of brominated isoindoline derivatives, bulky substituents force CH-π interactions instead of aromatic stacking, altering solubility and thermal stability . This steric effect also slows nucleophilic attack on bromomethyl groups, enabling selective functionalization in stepwise syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.